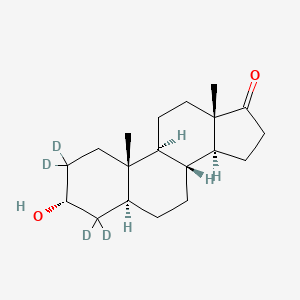
N-Demethyl Methylone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Demethyl Methylone Hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is a derivative of methylone, a synthetic cathinone, and is known for its psychoactive properties. This compound is of interest in various fields of scientific research due to its structural and functional similarities to other well-known psychoactive substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Methylone Hydrochloride typically involves the demethylation of methylone. One common method starts with 3,4-methylenedioxypropiophenone, which undergoes bromination to form 2-bromo-3,4-methylenedioxypropiophenone. This intermediate is then reacted with methylamine to produce methylone. The final step involves the demethylation of methylone to yield N-Demethyl Methylone, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other synthetic cathinones. These methods typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Demethyl Methylone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield the corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted amines .
Wissenschaftliche Forschungsanwendungen
N-Demethyl Methylone Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cathinones.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential as a model compound for understanding the pharmacology of synthetic cathinones.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of N-Demethyl Methylone Hydrochloride is similar to that of other synthetic cathinones. It acts primarily by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This is achieved through the inhibition of monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters. The compound’s effects on the central nervous system result in its psychoactive properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylone: A closely related compound with similar psychoactive effects.
Methylenedioxypyrovalerone (MDPV): Another synthetic cathinone with potent stimulant properties.
3,4-Methylenedioxymethamphetamine (MDMA): A well-known psychoactive substance with empathogenic effects.
Uniqueness
N-Demethyl Methylone Hydrochloride is unique due to its specific structural modifications, which result in distinct pharmacological properties compared to other synthetic cathinones. Its demethylated structure allows for different metabolic pathways and potentially different therapeutic applications .
Eigenschaften
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8;/h2-4,6H,5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQSBBVXFGPYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747465 |
Source


|
| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38061-37-9 |
Source


|
| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B6595566.png)










![Sodium 2,3-dihydroxypropyl (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B6595654.png)
![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate](/img/structure/B6595658.png)
